molecular formula C9H6BrFO2 B6592421 2-Bromo-5-fluorocinnamic acid CAS No. 202865-70-1

2-Bromo-5-fluorocinnamic acid

Cat. No. B6592421
M. Wt: 245.04 g/mol
InChI Key: AWWFJLNOEZAVHZ-DAFODLJHSA-N
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Description

2-Bromo-5-fluorocinnamic acid is a chemical compound with the molecular formula C9H6BrFO2 . It has an average mass of 245.045 Da and a monoisotopic mass of 243.953506 Da . It is a white to light yellow crystal powder .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluorocinnamic acid consists of a bromine atom (Br), a fluorine atom (F), nine carbon atoms ©, six hydrogen atoms (H), and two oxygen atoms (O) . The linear formula of this compound is BrC6H3(F)CH=CHCO2H .


Physical And Chemical Properties Analysis

2-Bromo-5-fluorocinnamic acid has a boiling point of 188-192°C . It is a solid at room temperature and should be stored in a sealed container in a dry environment . The compound has a density of 1.6228 (rough estimate) and a refractive index of 1.4240 (estimate) .

Scientific Research Applications

Synthesis and Derivatives Development

2-Bromo-5-fluorocinnamic acid serves as a crucial intermediate in the synthesis of various organic compounds, demonstrating its versatility in organic synthesis. For instance, it has been employed in the creation of 3,5-disubstituted 2-fluoropyridines and 2-pyridones through processes involving ortho-lithiation and Suzuki reactions. These synthetic pathways highlight the compound's utility in constructing complex molecular structures with potential applications in medicinal chemistry and materials science (Sutherland & Gallagher, 2003).

Biocide Potentiation

In the realm of microbiology, derivatives of cinnamic acid, including those with fluorine substituents, have been explored for their potential to potentiate the effects of biocides. Research focusing on the combination of cinnamic acid derivatives with common biocides has uncovered synergistic effects that enhance antimicrobial efficacy against various bacterial strains. This suggests a promising avenue for the development of more effective disinfection strategies and formulations, thereby contributing to public health and hygiene (Malheiro et al., 2019).

Environmental and Biodegradation Studies

Environmental studies have also benefited from the examination of fluorocinnamic acid derivatives. Specifically, investigations into the biodegradation of 4-fluorocinnamic acid (a compound closely related to 2-bromo-5-fluorocinnamic acid) have provided insights into microbial pathways capable of degrading such synthetic organic pollutants. These studies are pivotal for understanding how complex organic compounds can be broken down in wastewater treatment processes, highlighting the environmental relevance of bromo-fluorocinnamic acid derivatives (Amorim et al., 2013).

Palladium-Catalyzed Reactions

The application of 2-bromo-5-fluorocinnamic acid in palladium-catalyzed reactions has facilitated the stereoselective formation of valuable organic products. For example, the stereoconvergent formylation of β-bromo-β-fluorostyrenes, leading to the generation of (Z)-α-fluorocinnamic aldehydes and alcohols, underscores the compound's utility in organic synthesis. Such transformations are instrumental in the synthesis of complex molecules with defined stereochemistry, which is critical in drug development and synthetic chemistry (Zemmouri et al., 2011).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives synthesized from 2-bromo-5-fluorocinnamic acid has revealed potential for these compounds in combating microbial infections. The synthesis and evaluation of various derivatives have shown significant antimicrobial activities, suggesting that modifications to the cinnamic acid backbone can lead to promising antimicrobial agents. This opens up new possibilities for the development of novel antimicrobials to address the growing issue of antibiotic resistance (Mohammed et al., 2017).

Safety And Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(E)-3-(2-bromo-5-fluorophenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWFJLNOEZAVHZ-DAFODLJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluorocinnamic acid

CAS RN

202865-70-1
Record name 2-Propenoic acid, 3-(2-bromo-5-fluorophenyl)
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